molecular formula C29H31N3O3 B11380851 1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11380851
M. Wt: 469.6 g/mol
InChI Key: YFNAFIKZXIPOAD-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include 4-ethoxyphenyl derivatives, phenoxybutyl derivatives, and benzodiazole intermediates. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the ethoxy and phenoxy groups.

    Cyclization reactions: to form the benzodiazole ring.

    Amidation reactions: to attach the pyrrolidinone moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating the activity of specific receptors in the body.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • 1-(4-ETHOXYPHENYL)-4-[1-(4-METHOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Uniqueness

1-(4-ETHOXYPHENYL)-4-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-2-34-25-16-14-23(15-17-25)32-21-22(20-28(32)33)29-30-26-12-6-7-13-27(26)31(29)18-8-9-19-35-24-10-4-3-5-11-24/h3-7,10-17,22H,2,8-9,18-21H2,1H3

InChI Key

YFNAFIKZXIPOAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5

Origin of Product

United States

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